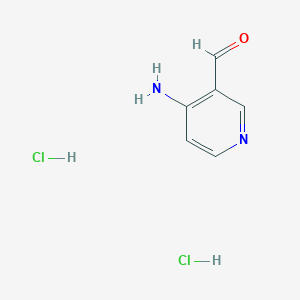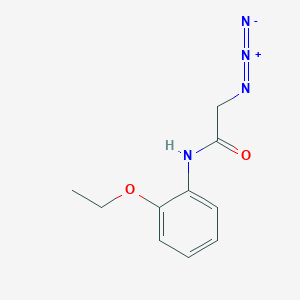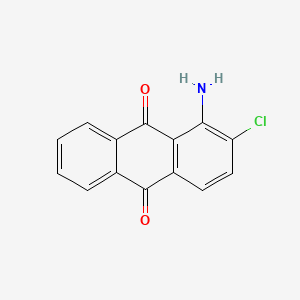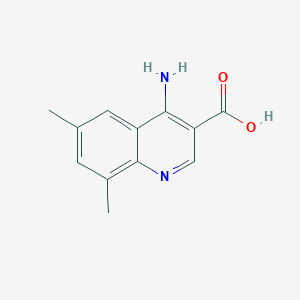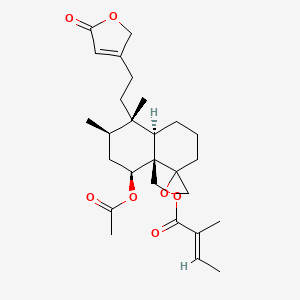
Ajugacumbin A
Overview
Mechanism of Action
Target of Action
Ajugacumbin A, a neo-clerodane diterpenoid isolated from Ajuga decumbens , has been found to exhibit insect antifeedant activity . This suggests that its primary targets may be certain receptors or enzymes in insects that influence feeding behavior.
Mode of Action
It is known to exhibit insect antifeedant activity , indicating that it may interact with its targets to deter insects from feeding. The compound’s interaction with its targets and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
Given its insect antifeedant activity , it is plausible that it may interfere with the signaling pathways related to feeding behavior in insects
Result of Action
Its insect antifeedant activity suggests that it may cause changes in insect feeding behavior . The specific molecular and cellular changes induced by this compound require further investigation.
Preparation Methods
Chemical Reactions Analysis
Ajugacumbin A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include methanol, dichloromethane, and silica gel column chromatography . The major products formed from these reactions are other neo-clerodane diterpenoids, such as Ajugacumbin B, Ajugacumbin C, and Ajugacumbin D .
Scientific Research Applications
Ajugacumbin A has been studied for its neuroprotective effects, particularly against MPP(+)-induced neuronal cell death in dopaminergic neuroblastoma SH-SY5Y cells . It has shown moderate neuroprotective effects, making it a potential candidate for further research in neurodegenerative diseases . Additionally, this compound exhibits insect antifeedant activity, which could be useful in developing natural insect repellents . Its anticancer properties have also been explored, with studies showing potent in vitro anticancer activity against A549 and Hela cell lines .
Comparison with Similar Compounds
Ajugacumbin A is part of a group of neo-clerodane diterpenoids isolated from Ajuga decumbens . Similar compounds include Ajugacumbin B, Ajugacumbin C, and Ajugacumbin D . These compounds share similar structures and biological activities, but this compound stands out due to its unique configuration and potent biological effects . Other related compounds include phytoecdysteroids, iridoid glycosides, and sesquiterpenoids, which are also found in the Ajuga genus and exhibit various biological activities .
Properties
IUPAC Name |
[(4aR,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O7/c1-6-17(2)24(30)32-16-27-21(8-7-10-26(27)15-33-26)25(5,11-9-20-13-23(29)31-14-20)18(3)12-22(27)34-19(4)28/h6,13,18,21-22H,7-12,14-16H2,1-5H3/b17-6+/t18-,21-,22+,25+,26?,27+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZAPYCYRPQAOD-CTGMRMAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2OC(=O)C)C)(C)CCC4=CC(=O)OC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]12[C@H](CCCC13CO3)[C@@]([C@@H](C[C@@H]2OC(=O)C)C)(C)CCC4=CC(=O)OC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124961-66-6 | |
| Record name | Ajugacumbin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124961666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


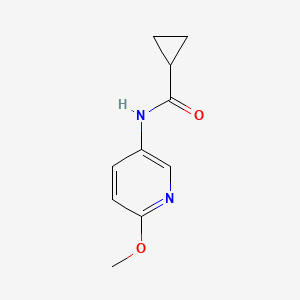
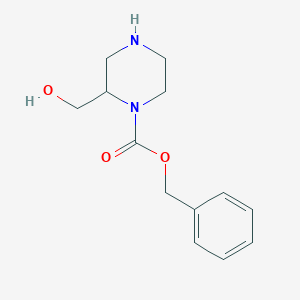

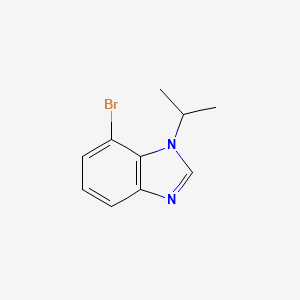
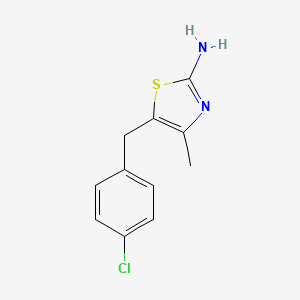
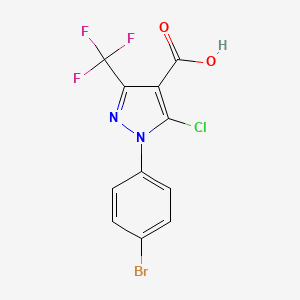
![6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3032140.png)
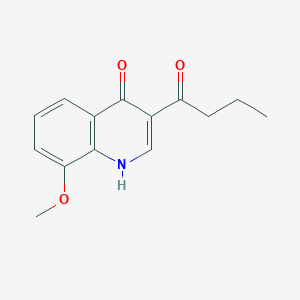
![7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3032145.png)
